2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
Description
IUPAC Name: (2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol Common Synonyms: 2-Amino-3'-O-(2-methoxyethyl)adenosine
This compound is a synthetic nucleoside analog derived from adenosine, featuring a 2,6-diaminopurine base and a modified oxolane (tetrahydrofuran) sugar moiety. Key structural attributes include:
- 2-Methoxyethoxy group at the 3'-position (C4 of the oxolane ring), enhancing hydrophilicity and metabolic stability.
- Hydroxymethyl group at the 5'-position (C5), preserving sugar flexibility.
Properties
IUPAC Name |
2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAPZJHEUMOFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-Diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol , also known as a derivative of 2,6-diaminopurine, is a nucleoside analog with potential applications in antiviral therapies and molecular biology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14N6O4
- Molecular Weight : 278.27 g/mol
- CAS Number : 15172870
The biological activity of this compound is primarily attributed to its structural similarity to purine nucleosides. It interacts with various enzymes involved in nucleotide metabolism, particularly those related to adenosine deaminase. This interaction can lead to the inhibition of viral replication processes, making it a candidate for antiviral drug development.
Biological Activity
-
Antiviral Properties :
- The compound exhibits significant antiviral activity against various viruses by mimicking natural nucleosides, thereby interfering with viral RNA synthesis.
- Case studies have shown its effectiveness against herpes simplex virus (HSV) and other RNA viruses.
- Enzymatic Interactions :
Table 1: Summary of Biological Activities
Case Studies
- Study on HSV : A study demonstrated that treatment with this compound resulted in a significant reduction in HSV replication in vitro. The mechanism was linked to the compound's ability to compete with natural substrates for viral polymerases.
- Research on Enzyme Interaction : Investigations into the interaction with adenosine deaminase revealed that the compound could enhance enzyme inhibition, leading to decreased levels of adenine nucleotides which are crucial for viral replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-Amino-2'-fluoro-2'-deoxyadenosine
IUPAC Name: (2R,3R,4R,5R)-5-(2,6-Diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol Key Features :
- 2'-Fluoro substitution (C2 of the sugar) instead of a methoxyethoxy group.
- 2'-Deoxy sugar , lacking a hydroxyl group at C2, which reduces polarity compared to ribose.
- Identical 2,6-diaminopurine base.
Comparative Analysis:
Functional Implications :
- The 2,6-diaminopurine base in both compounds may enhance binding affinity to viral polymerases or reverse transcriptases by forming additional hydrogen bonds.
Broader Context: Nucleoside Modifications in Drug Design
Nucleoside analogs are critical in antiviral and anticancer therapies. Structural modifications at key positions (e.g., 2', 3', or 5') are engineered to:
- Evade enzymatic degradation (e.g., 2'-methoxyethoxy in antisense oligonucleotides).
- Enhance target specificity (e.g., 2'-fluoro in remdesivir analogs).
The target compound’s 3'-methoxyethoxy group aligns with strategies to improve drug delivery and reduce off-target effects, whereas 2'-fluoro/2'-deoxy modifications prioritize metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
